molecular formula C11H16Cl2N2 B1369487 1-(4-Chloro-benzyl)-piperazine hydrochloride CAS No. 435342-11-3

1-(4-Chloro-benzyl)-piperazine hydrochloride

Cat. No.: B1369487
CAS No.: 435342-11-3
M. Wt: 247.16 g/mol
InChI Key: ZKQKYKNSUWSKAN-UHFFFAOYSA-N
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Description

1-(4-Chloro-benzyl)-piperazine hydrochloride is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-benzyl)-piperazine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-benzyl)-piperazine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the benzyl group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of the chlorine atom or reduction of the piperazine ring.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(4-azidobenzyl)-piperazine.

Scientific Research Applications

1-(4-Chloro-benzyl)-piperazine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-benzyl)-piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(4-Methyl-benzyl)-piperazine hydrochloride
  • 1-(4-Fluoro-benzyl)-piperazine hydrochloride
  • 1-(4-Bromo-benzyl)-piperazine hydrochloride

Comparison: 1-(4-Chloro-benzyl)-piperazine hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. Compared to its methyl, fluoro, and bromo analogs, the chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and industrial applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.ClH/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;/h1-4,13H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQKYKNSUWSKAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90607128
Record name 1-[(4-Chlorophenyl)methyl]piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642685
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

435342-11-3
Record name Piperazine, 1-[(4-chlorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=435342-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)methyl]piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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